Hexadecaaluminium barium dimagnesium heptacosaoxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

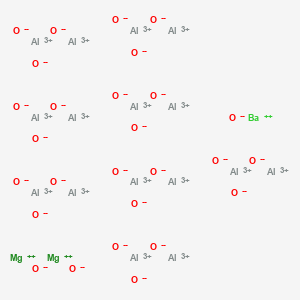

Hexadecaaluminum barium dimagnesium heptacosaoxide is a complex inorganic compound with the molecular formula Al16BaMg2O27The compound is composed of sixteen aluminum atoms, one barium atom, two magnesium atoms, and twenty-seven oxygen atoms, resulting in a molecular weight of approximately 1049.63 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexadecaaluminum barium dimagnesium heptacosaoxide typically involves high-temperature solid-state reactions. The starting materials, such as aluminum oxide (Al2O3), barium oxide (BaO), and magnesium oxide (MgO), are mixed in stoichiometric ratios and subjected to high temperatures in a furnace. The reaction conditions often include temperatures ranging from 1200°C to 1500°C and prolonged heating times to ensure complete reaction and formation of the desired compound .

Industrial Production Methods

Industrial production of hexadecaaluminum barium dimagnesium heptacosaoxide follows similar principles as laboratory synthesis but on a larger scale. The raw materials are carefully weighed and mixed in large reactors, and the reaction is carried out in industrial furnaces. The process is optimized for efficiency and yield, ensuring the consistent production of high-purity hexadecaaluminum barium dimagnesium heptacosaoxide .

Chemical Reactions Analysis

Types of Reactions

Hexadecaaluminum barium dimagnesium heptacosaoxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.

Reduction: Reduction reactions can occur, especially in the presence of reducing agents, resulting in the formation of lower oxidation state products.

Substitution: The compound can participate in substitution reactions where one or more of its constituent atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in reactions involving hexadecaaluminum barium dimagnesium heptacosaoxide include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as hydrogen gas (H2). The reaction conditions vary depending on the desired outcome, with temperatures ranging from room temperature to several hundred degrees Celsius .

Major Products Formed

The major products formed from reactions involving hexadecaaluminum barium dimagnesium heptacosaoxide depend on the specific reaction type. For example, oxidation reactions may yield higher oxides, while reduction reactions may produce lower oxides or elemental forms of the constituent metals .

Scientific Research Applications

Hexadecaaluminum barium dimagnesium heptacosaoxide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Biology: It is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and diagnostic agents.

Mechanism of Action

The mechanism of action of hexadecaaluminum barium dimagnesium heptacosaoxide involves its interaction with molecular targets and pathways. The compound can act as a catalyst, facilitating chemical reactions by lowering the activation energy. It may also interact with biological molecules, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Hexadecaaluminum barium dimagnesium heptacosaoxide can be compared with other similar compounds, such as:

Hexadecaaluminum calcium dimagnesium heptacosaoxide: Similar in structure but contains calcium instead of barium.

Hexadecaaluminum strontium dimagnesium heptacosaoxide: Contains strontium instead of barium.

Hexadecaaluminum barium dimagnesium hexacosaoxide: Similar but with one less oxygen atom.

These comparisons highlight the uniqueness of hexadecaaluminum barium dimagnesium heptacosaoxide in terms of its specific elemental composition and resulting properties.

Properties

CAS No. |

55134-50-4 |

|---|---|

Molecular Formula |

Al16BaMg2O27 |

Molecular Weight |

1049.63 g/mol |

IUPAC Name |

hexadecaaluminum;dimagnesium;barium(2+);oxygen(2-) |

InChI |

InChI=1S/16Al.Ba.2Mg.27O/q16*+3;3*+2;27*-2 |

InChI Key |

QQSHGYXUFFWIBQ-UHFFFAOYSA-N |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Ba+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl[2-(methacryloyloxy)ethyl]tetradecylammonium bromide](/img/structure/B12673811.png)